

## 3-amino-N,N-diethylbenzenesulfonamide HPLC analysis

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### Compound of Interest

Compound Name: 3-amino-N,N-diethylbenzenesulfonamide

Cat. No.: B086087

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An Application Note for the Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the / amino-N,N-diethylbenzenesulfonamide

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### Introduction

**3-amino-N,N-diethylbenzenesulfonamide** (CAS No. 10372-41-5) is a chemical intermediate with applications in pharmaceutical synthesis and rese structural backbone, a substituted benzenesulfonamide, is a common scaffold in various therapeutic agents. As with any component used in drug dev ensuring its purity, identity, and stability is paramount. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this p high resolution, sensitivity, and quantitative accuracy.[3][4]

This application note provides a comprehensive, self-validating protocol for the analysis of **3-amino-N,N-diethylbenzenesulfonamide** using a revers HPLC method with UV detection. The methodology has been structured to meet the rigorous standards of the International Council for Harmonisation guidelines, ensuring its suitability for quality control, stability studies, and routine analysis in a regulated environment.[4][5][6][7]

### Principle of the Chromatographic Method

The method leverages reversed-phase chromatography, the most common mode of separation in HPLC.

- **Analyte Characteristics:** **3-amino-N,N-diethylbenzenesulfonamide** possesses both hydrophobic (the diethyl groups and the benzene ring) and pc and sulfonamide groups) moieties.[8] Its predicted pKa of 3.28 corresponds to the protonation of the aromatic amino group.[2]
- **Stationary Phase Selection:** A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic character. This provides a robust mech: retaining the analyte based on the hydrophobic interactions between the analyte's non-polar regions and the C18 alkyl chains.
- **Mobile Phase Rationale:** A mobile phase consisting of acetonitrile and water provides the necessary polarity to elute the analyte. Acetonitrile is cho: organic modifier for its low viscosity and UV transparency. The addition of a small percentage of formic acid serves two critical functions:
  - **pH Control:** It maintains the mobile phase pH well below the pKa of residual silanol groups on the silica backbone of the stationary phase, minim undesirable ionic interactions and reducing peak tailing.
  - **Analyte Ionization State:** By maintaining a pH of approximately 2.7, the aromatic amino group (pKa ≈ 3.28) will be partially protonated. This cons ionization ensures reproducible retention times.
- **Detection:** The aromatic ring in the analyte provides strong chromophores, allowing for sensitive detection using a UV-Vis or Photodiode Array (PD, detection wavelength of 265 nm is selected to provide a robust signal for quantification.[9]

### Materials and Instrumentation

#### 3.1. Reagents and Standards

- **3-amino-N,N-diethylbenzenesulfonamide** reference standard (>99% purity)
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade, ~99%)
- Deionized water (18.2 MΩ·cm)

### 3.2. Instrumentation

- HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
- Photodiode Array (PDA) or UV-Vis Detector.
- Chromatography Data System (CDS) for data acquisition and processing.

## Experimental Protocols

### Protocol 1: HPLC Analysis Workflow

This protocol outlines the day-to-day procedure for analyzing samples.

#### Step 1: Mobile Phase Preparation

- Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
- Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
- Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.

#### Step 2: Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of **3-amino-N,N-diethylbenzenesulfonamide** reference standard and transfer it to a 25 mL flask.
- Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).
- Sonicate for 5 minutes to ensure complete dissolution.<sup>[9][10]</sup>
- Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent.

#### Step 3: Sample Solution Preparation

- Prepare sample solutions at a target concentration of 100 µg/mL using the same procedure and diluent as for the standard solutions.

#### Step 4: Chromatographic System Setup and Execution

- Set up the HPLC system with the parameters outlined in Table 1.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure the system is clean.
- Inject the working standard solution to check for system suitability.
- Proceed with injecting the sample solutions.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size	Industry-standard column providing good resolution and efficiency for aromatic compounds.[11]
Mobile Phase A	0.1% Formic Acid in Water	Aqueous component for elution; formic acid controls pH for better peak shape.[12]
Mobile Phase B	0.1% Acetonitrile	Organic modifier to control retention of the hydrophobic analyte.
Gradient Program	0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12.1-15 min: 30% B	A gradient ensures efficient elution and separation of potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[9][12]
Column Temperature	25 °C	Controlled temperature ensures retention time reproducibility.[9]
Injection Volume	10 µL	A small volume minimizes potential for peak distortion.
Detection	UV at 265 nm	Provides high sensitivity for sulfonamide compounds.
Run Time	15 minutes	Allows for elution of the main peak and any late-eluting impurities, plus column re-equilibration.

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prep_sample -> inject_sample;
setup_hplc -> inject_blank;
inject_blank -> inject_std;
inject_std -> inject_sample [label="If SST Passes"];
inject_sample -> data_acq;
data_acq -> report;
}
```

**Figure 1:** General workflow for the HPLC analysis of 3-amino-N,N-diethylbenzenesulfonamide.

## Protocol 2: Method Validation According to ICH Q2(R2)

This protocol ensures the analytical method is suitable for its intended purpose.[\[6\]](#)[\[7\]](#)

### 1. Specificity

- Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present as impurities or degradation products.
- Procedure:
  - Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
  - Inject the working standard solution.
  - Inject a sample solution.
  - If available, inject solutions of known related substances or impurities.
  - Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on a sample solution and analyze the stressed sample.
- Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks. Peak purity analysis using a PDA detector should result in a purity angle being less than the purity threshold.

### 2. Linearity

- Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.[\[10\]](#)
- Procedure:
  - Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
  - Inject each concentration in triplicate.
  - Plot a graph of the mean peak area versus concentration.
- Acceptance Criteria: The correlation coefficient ( $r^2$ ) of the regression line should be  $\geq 0.999$ .[\[13\]](#)

### 3. Accuracy

- Objective: To determine the closeness of the test results to the true value.
- Procedure:
  - Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
  - Prepare three replicates at each concentration level.
  - Analyze the samples and calculate the percent recovery.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[\[5\]](#)[\[14\]](#)

### 4. Precision

- Objective: To assess the degree of scatter between a series of measurements.
- Procedure:

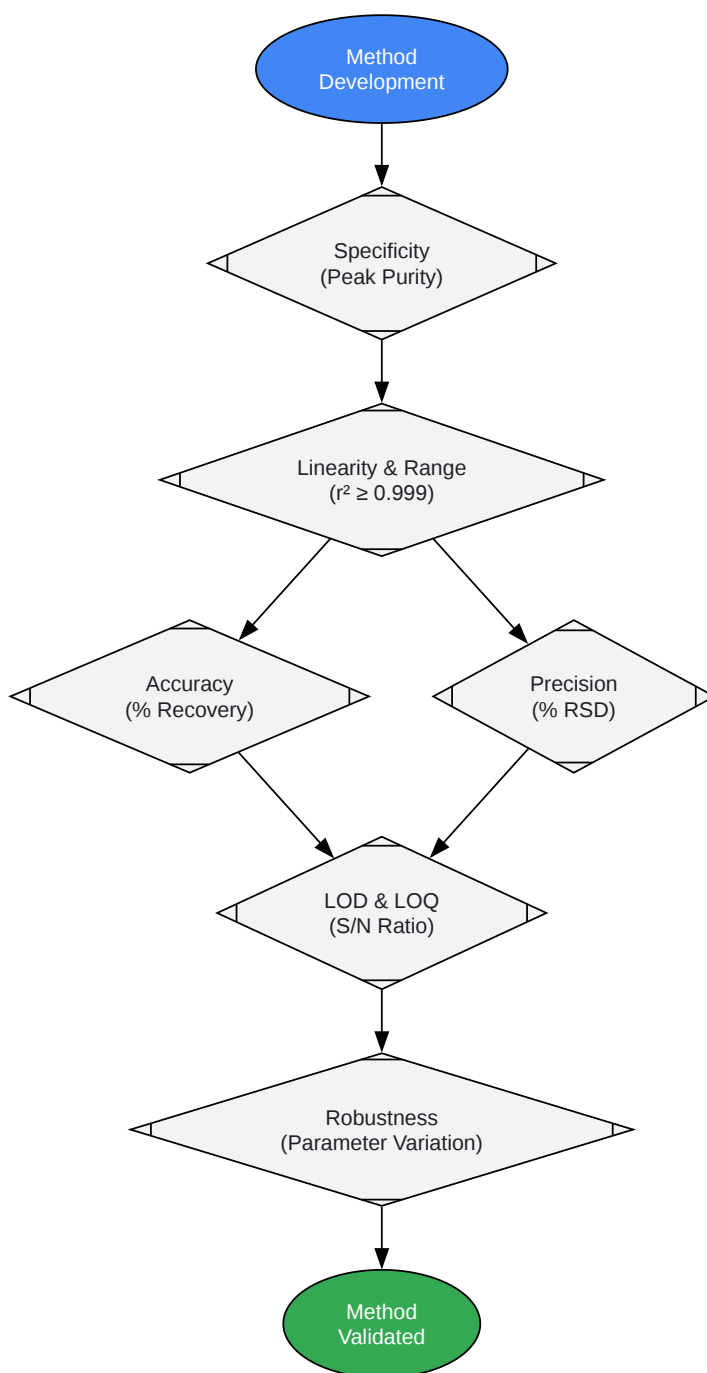
- Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the : and instrument.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be  $\leq 2.0\%$ .<sup>[5]</sup>

#### 5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
- Procedure:
  - Based on the signal-to-noise (S/N) ratio of the analyte peak.
  - Prepare and inject a series of dilute solutions of the analyte.
  - Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.<sup>[9][10]</sup>
- Acceptance Criteria: The LOQ should be demonstrated with acceptable precision ( $\%RSD \leq 10\%$ ).

#### 6. Robustness

- Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
- Procedure:
  - Vary key parameters one at a time, such as:
    - Flow Rate ( $\pm 0.1$  mL/min)
    - Column Temperature ( $\pm 2$  °C)
    - Mobile Phase Composition (e.g., vary % Acetonitrile by  $\pm 2\%$ )
  - Analyze a system suitability solution under each condition.
- Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits variations.



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**Figure 2:** Logical flow of experiments for HPLC method validation based on ICH guidelines.

## Expected Results & System Suitability

A successful analysis will yield a sharp, symmetrical peak for **3-amino-N,N-diethylbenzenesulfonamide**, well-resolved from any solvent front or impurity. The expected validation data should meet the criteria outlined in Table 2.

Table 2: Typical Validation Acceptance Criteria and Expected Results

Validation Parameter	Acceptance Criteria	Expected Outcome
System Suitability	Tailing Factor $\leq 1.5$ ; Theoretical Plates $> 2000$	Tailing factor of $\sim 1.1$ , Plates $> 5000$ , indicating good column performance and peak shape.
Specificity	No interference at analyte RT; Peak Purity $> 99.5\%$	Clean baseline in blank chromatogram. The analyte peak is spectrally pure in stressed samples.
Linearity (50-150 $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ ) $\geq 0.999$	$r^2 = 0.9995$
Accuracy	Mean Recovery: 98.0% - 102.0%	99.5% - 101.5% recovery across three concentration levels.
Precision (Repeatability)	%RSD $\leq 2.0\%$	%RSD of peak areas for six replicate preparations $1.0\%$ .
Intermediate Precision	%RSD $\leq 2.0\%$	%RSD across two different days/analysts is $< 1.5\%$ .
LOD	S/N Ratio $\geq 3:1$	$\sim 0.07 \mu\text{g/mL}$
LOQ	S/N Ratio $\geq 10:1$ ; Precision (%RSD) $\leq 10\%$	$\sim 0.2 \mu\text{g/mL}$ with an RSD of $< 5.0\%$ at this concentration [10]
Robustness	System suitability passes under all varied conditions	Minor shifts in retention time are observed, but resolution and peak shape remain well within specifications.

## Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of **amino-N,N-diethylbenzenesulfonamide**. The comprehensive validation protocol, grounded in ICH guidelines, confirms its suitability for routine quality analysis in the pharmaceutical industry. The clear rationale behind each parameter provides analysts with the foundational knowledge to implement, test, and adapt the method as needed.

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